molecular formula C14H7F3N2O3S2 B2439504 2-[3-cyano-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)pyridin-2-yl]sulfanylacetic Acid CAS No. 851879-11-3

2-[3-cyano-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)pyridin-2-yl]sulfanylacetic Acid

Cat. No. B2439504
CAS RN: 851879-11-3
M. Wt: 372.34
InChI Key: KJYXJDLBRUWRNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Thiophene derivatives, such as the one , are synthesized through various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Other methods include the Paal–Knorr, Fiesselmann, and Hinsberg syntheses .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . It also contains cyano, carbonyl, and trifluoromethyl groups, as well as a pyridin-2-yl group.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the retrieved papers, thiophene derivatives are known to undergo various reactions. For example, they can be used in the synthesis of building blocks derived from ornithine by undergoing acylation/sulphonation of a copper complex of orthinine .

Scientific Research Applications

Catalytic Protodeboronation and Anti-Markovnikov Hydromethylation

Pinacol boronic esters, including this compound, serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. Recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This method enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The sequence has been applied to methoxy-protected (−)-Δ8-THC and cholesterol, and even used in the formal total synthesis of δ-®-coniceine and indolizidine 209B.

Suzuki–Miyaura Coupling

The Suzuki–Miyaura cross-coupling reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. Boron reagents play a crucial role in this process, and pinacol boronic esters are particularly useful. They provide a stable and readily available source of boron for coupling reactions, including the Suzuki–Miyaura coupling .

Other Transformations

Beyond Suzuki–Miyaura coupling, boronic esters can be converted into various functional groups. These transformations include oxidations, aminations, halogenations, and C–C bond formations (alkenylations, alkynylations, and arylations). The stability of pinacol boronic esters makes them attractive for chemical transformations where the boron moiety remains in the product .

properties

IUPAC Name

2-[3-cyano-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)pyridin-2-yl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F3N2O3S2/c15-14(16,17)12-8(11(22)9-2-1-3-23-9)4-7(5-18)13(19-12)24-6-10(20)21/h1-4H,6H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYXJDLBRUWRNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C2=C(N=C(C(=C2)C#N)SCC(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[3-Cyano-5-(thien-2-ylcarbonyl)-6-(trifluoromethyl)pyridin-2-yl]thio}acetic acid

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